6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide typically involves a diastereoselective domino double spirocyclization of N-arylamide derivatives. This reaction is facilitated by dearomative transformations, which play a crucial role in organic chemistry . The process involves the iodination of the terminal alkyne, followed by ipso-iodocyclization to form a cyclohexadienyl cation, which is then captured by the nitrogen atom of the side chain .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a potential drug candidate.
Industry: It can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism by which 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as reversing drug resistance in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,9-Diazoniadispiro[5.2.5.3]heptadecane: This compound shares a similar spirocyclic structure but differs in its specific functional groups and overall molecular configuration.
1,9-Diazadispiro[4.2.48.25]tetradecatriene:
Uniqueness
6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
102193-00-0 |
---|---|
Molecular Formula |
C15H30I2N2 |
Molecular Weight |
492.22 g/mol |
IUPAC Name |
6,9-diazoniadispiro[5.2.59.36]heptadecane;diiodide |
InChI |
InChI=1S/C15H30N2.2HI/c1-3-8-16(9-4-1)12-7-13-17(15-14-16)10-5-2-6-11-17;;/h1-15H2;2*1H/q+2;;/p-2 |
InChI Key |
YYPJCMJUQHVGAV-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.